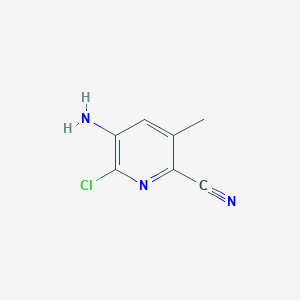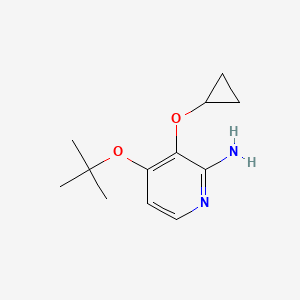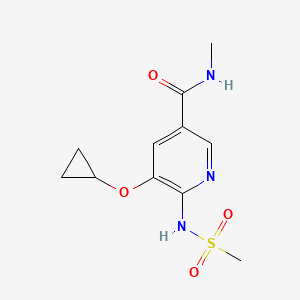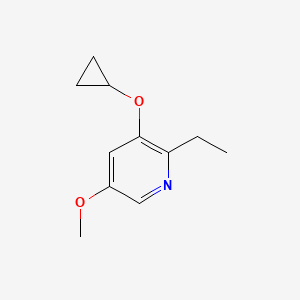
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile typically involves the reaction of 6-chloro-3-methylpyridine-2-carbonitrile with ammonia or an amine source under controlled conditions. One common method is the Buchwald-Hartwig amination, where the amino group is introduced at the pyridine C2 position via palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-chloropyridine
- 2-Amino-5-chloro-6-methylpyridine
- 6-Methylpyridine-2-carbonitrile
- 5-Amino-2-methylpyridine
Uniqueness
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1393576-23-2 |
|---|---|
Formule moléculaire |
C7H6ClN3 |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
5-amino-6-chloro-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(10)7(8)11-6(4)3-9/h2H,10H2,1H3 |
Clé InChI |
NUZOASHEFFFVQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1C#N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















